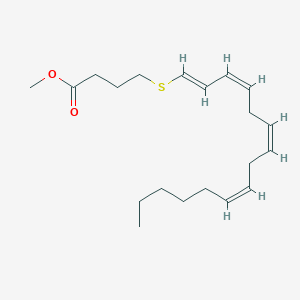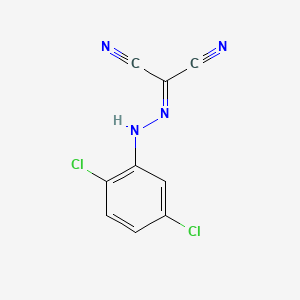![molecular formula C27H20FNO6 B14089510 Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a fluorine atom, a methoxybenzyl group, and a chromeno[2,3-c]pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.
科学研究应用
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxybenzyl group play crucial roles in binding to these targets, while the chromeno[2,3-c]pyrrole core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 7-fluoro-2-(4-methoxybenzyl)thio-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-hydroxy-2-quinolones
Uniqueness
Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom and methoxybenzyl group enhances its reactivity and binding affinity, making it a valuable compound for various scientific applications.
属性
分子式 |
C27H20FNO6 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
methyl 4-[7-fluoro-2-[(4-methoxyphenyl)methyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H20FNO6/c1-33-19-10-3-15(4-11-19)14-29-23(16-5-7-17(8-6-16)27(32)34-2)22-24(30)20-13-18(28)9-12-21(20)35-25(22)26(29)31/h3-13,23H,14H2,1-2H3 |
InChI 键 |
OSXHHJDVOVQVNV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)

![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)


